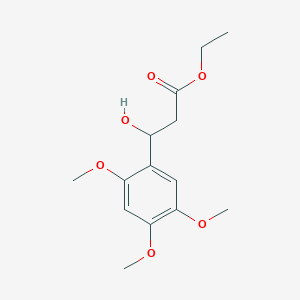
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate is an organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatility and presence in numerous biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, is crucial to achieving consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-oxo-3-(2,4,5-trimethoxyphenyl)propanoate.
Reduction: 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . Additionally, it may interact with other proteins and receptors, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,4,5-trimethoxybenzoylacetate .
- Ethyl 3-hydroxy-3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate .
Uniqueness
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Activité Biologique
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the compound's synthesis, biological evaluation, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving esterification and substitution methods. The presence of the trimethoxyphenyl group is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays show that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating potent antiproliferative effects .
- Mechanism of Action : The compound appears to induce apoptosis through the disruption of microtubule formation and activation of caspases, leading to cell cycle arrest in the mitotic phase .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers associated with inflammation .
Case Studies
Several case studies have evaluated the therapeutic potential of this compound:
- In Vivo Studies : In xenograft models using nude mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
- Metabolomic Analysis : Studies utilizing NMR-based metabolomics have shown that treatment with this compound alters metabolic pathways associated with energy metabolism and oxidative stress response in cancer models .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Cell Line/Model | IC50 (mg/mL) | Observations |
|---|---|---|---|---|
| Anticancer | Cytotoxicity | HCT-116 | 0.12 - 0.81 | Induces apoptosis via microtubule disruption |
| Anti-inflammatory | Inflammatory markers | CAC Mice | N/A | Reduced cytokine levels |
| Metabolic Profiling | NMR-based analysis | Gastrocnemius Muscle | N/A | Altered metabolic pathways |
Propriétés
Formule moléculaire |
C14H20O6 |
|---|---|
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O6/c1-5-20-14(16)7-10(15)9-6-12(18-3)13(19-4)8-11(9)17-2/h6,8,10,15H,5,7H2,1-4H3 |
Clé InChI |
FRHXFLFIPOXBSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=C(C=C1OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















